2-{benzyl[(2-nitrophenyl)thio]amino}pyridine
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Overview
Description
2-{benzyl[(2-nitrophenyl)thio]amino}pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a thioether linkage, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 2-{benzyl[(2-nitrophenyl)thio]amino}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thioether Linkage: The reaction between 2-nitrothiophenol and benzyl chloride in the presence of a base such as potassium carbonate to form benzyl 2-nitrophenyl sulfide.
Amination: The intermediate benzyl 2-nitrophenyl sulfide is then reacted with 2-chloropyridine in the presence of a suitable base to yield this compound.
Chemical Reactions Analysis
2-{benzyl[(2-nitrophenyl)thio]amino}pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{benzyl[(2-nitrophenyl)thio]amino}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{benzyl[(2-nitrophenyl)thio]amino}pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and thioether groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-{benzyl[(2-nitrophenyl)thio]amino}pyridine include:
- 2-(4-nitrobenzyl)pyridine
- 2-(2,4-dinitrobenzyl)pyridine
- 2-(3,4-dinitrobenzyl)pyridine
These compounds share structural similarities but differ in the position and number of nitro groups, which can affect their chemical reactivity and biological activity. The unique combination of the benzyl, nitrophenyl, and thioether groups in this compound distinguishes it from these similar compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
N-benzyl-N-(2-nitrophenyl)sulfanylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-21(23)16-10-4-5-11-17(16)24-20(18-12-6-7-13-19-18)14-15-8-2-1-3-9-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXBZXWCFUWXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)SC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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